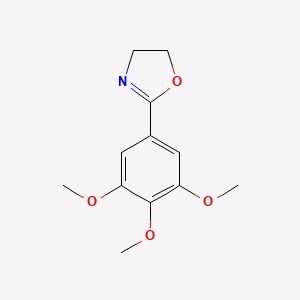

2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-

Description

BenchChem offers high-quality 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

101932-46-1 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C12H15NO4/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

WPZVHRCLDODCKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NCCO2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline: A Technical Guide

Executive Summary

2-(3,4,5-Trimethoxyphenyl)-2-oxazoline (TMOx) represents a critical structural motif in medicinal chemistry and materials science. As a pharmacophore, the 3,4,5-trimethoxyphenyl moiety is a validated privileged structure, mimicking the E-ring of colchicine and appearing in numerous tubulin polymerization inhibitors and anticancer agents. Functionally, the 2-oxazoline ring serves as a versatile "masked" carboxylic acid, a directing group for C-H activation, and a monomer for Cationic Ring-Opening Polymerization (CROP) to yield biocompatible poly(2-oxazoline)s (POx).

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and characterization of TMOx. It prioritizes the Zinc-Catalyzed Direct Condensation route for its atom economy and scalability, while offering the Dehydrative Cyclization route as a high-precision alternative for late-stage functionalization.

Retrosynthetic Analysis & Strategic Pathways

The construction of the 2-oxazoline core can be approached via two primary strategic disconnections. The choice of pathway depends on the availability of starting materials (Nitrile vs. Carboxylic Acid) and the tolerance for harsh reagents.

Pathway A: Lewis Acid-Catalyzed Condensation (Preferred)

-

Mechanism: Direct condensation of 3,4,5-trimethoxybenzonitrile with ethanolamine catalyzed by Zn(OAc)₂ or Cd(OAc)₂.

-

Advantages: Single-step, high atom economy, ammonia is the only byproduct.

-

Scalability: High (Kilogram scale feasible).

Pathway B: Dehydrative Cyclization of -Hydroxy Amides

-

Mechanism: Amidation of 3,4,5-trimethoxybenzoic acid followed by cyclodehydration using thionyl chloride (

) or DAST. -

Advantages: Mild conditions, avoids high-temperature sublimation issues of nitriles.

-

Utility: Best for small-scale, high-purity library generation.

Figure 1: Retrosynthetic analysis showing the two primary routes to the target oxazoline.

Detailed Synthetic Protocols

Route A: Zinc Acetate Catalyzed Synthesis (The "Witte-Seeliger" Method)

This protocol is adapted for high throughput and minimizes solvent waste.

Reagents:

-

3,4,5-Trimethoxybenzonitrile (1.0 eq)

-

Ethanolamine (1.5 eq)

-

Zinc Acetate Dihydrate (

) (0.05 eq) -

Chlorobenzene (Solvent, optional but recommended for temperature control)

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.

-

Charging: Add 3,4,5-trimethoxybenzonitrile (19.3 g, 100 mmol) and Zinc Acetate (1.1 g, 5 mmol).

-

Amine Addition: Add Ethanolamine (9.2 g, 150 mmol) via syringe.

-

Reaction: Heat the mixture to 130°C . If using chlorobenzene (50 mL), reflux at 132°C.

-

Causality: The high temperature is required to drive the release of ammonia gas (

). Evolution of gas is a visual indicator of reaction progress.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The nitrile (

) will disappear, and the oxazoline ( -

Workup:

-

Purification: Concentrate in vacuo. The crude oil often crystallizes upon standing. Recrystallize from cold

/Hexane or purify via vacuum distillation (if oil) to yield white crystals.

Route B: Two-Step Dehydrative Cyclization

Step 1: Amide Formation

-

Reflux 3,4,5-trimethoxybenzoic acid (21.2 g, 100 mmol) with Thionyl Chloride (15 mL) for 2 hours.

-

Remove excess

in vacuo. -

Dissolve acid chloride in dry DCM (50 mL) and add dropwise to a solution of Ethanolamine (6.1 g, 100 mmol) and Triethylamine (10.1 g, 100 mmol) in DCM at 0°C.

-

Stir 2h, wash with 1M HCl, then Sat.

. Isolate amide.[1][2][3][4][5]

Step 2: Cyclization (Mesylation/Elimination)

-

Dissolve the intermediate amide (10 mmol) in dry DCM (20 mL) and

(20 mmol). -

Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 11 mmol) dropwise.

-

Allow to warm to RT and stir for 4 hours.

-

Standard aqueous workup and silica gel chromatography (5% MeOH in DCM).

Characterization & Validation Matrix

Trustworthiness in synthesis is established through multi-modal characterization. The following data confirms the structure of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Spectroscopic Data Summary

| Technique | Parameter | Expected Value/Observation | Structural Assignment |

| 1H NMR | Singlet (9H) | ||

| 1H NMR | Triplet (2H, | Oxazoline | |

| 1H NMR | Triplet (2H, | Oxazoline | |

| 1H NMR | Singlet (2H) | Aromatic protons (Symmetric) | |

| 13C NMR | Quaternary C | ||

| FT-IR | 1645 | ||

| FT-IR | 1120-1130 | ||

| HRMS | 238.1074 (Calc.)[8][9][10][11] |

Self-Validating System (Quality Control)

To ensure the protocol was successful, perform the "Acid Test" :

-

Take a small aliquot of the product.

-

Dissolve in

with 1 drop of -

Observation: The oxazoline ring is sensitive to acid hydrolysis. Over time (hours to days), the ring will open to the ester-amine salt.

-

Immediate QC: In 1H NMR, the triplet patterns of the oxazoline ring (approx 4.0 & 4.4 ppm) are distinct. If the ring has opened or failed to close, you will see complex multiplets or shifts corresponding to the open chain amide (approx 3.5 & 3.8 ppm).

Mechanism of Action: Zinc-Catalyzed Synthesis

Understanding the mechanism allows for troubleshooting. The Zinc ion acts as a dual Lewis acid, activating the nitrile for nucleophilic attack and stabilizing the intermediate.

Figure 2: Step-wise mechanism of the Zinc-catalyzed Witte-Seeliger reaction.

Applications in Drug Development

A. Cationic Ring-Opening Polymerization (CROP)

TMOx is an excellent monomer for synthesizing Poly(2-oxazoline)s (POx) . These polymers are "pseudo-peptides" and serve as superior alternatives to PEG (Polyethylene Glycol) due to lower oxidative degradation and high tunability.

-

Initiator: Methyl Triflate (MeOTf) or Benzyl Bromide.

-

Condition: Acetonitrile, 80°C.

-

Result: The trimethoxyphenyl side chain provides a unique hydrophobic/hydrophilic balance, potentially useful for micellar drug delivery systems.

B. Ligand Design

The TMOx unit can be dimerized (using a linker) to form Bis-oxazolines (BOX ligands) . The electron-rich 3,4,5-trimethoxy group influences the Lewis basicity of the nitrogen, tuning the electronic properties of the metal center in asymmetric catalysis (e.g., Copper-catalyzed cyclopropanation).

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or sublimation of nitrile. | Increase temp to 140°C; ensure condenser is efficient. Use sealed tube if sublimation is severe. |

| Ring Opening | Acidic workup or silica gel acidity. | Pre-treat silica gel with 1% |

| Yellow Color | Oxidation of trimethoxyarene. | Perform reaction under strict |

| Impurity at 3.5 ppm | Residual Ethanolamine. | Increase water washes; back-extract aqueous layer with DCM to recover product, but discard initial aqueous phase. |

References

-

Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen.[2] Justus Liebigs Annalen der Chemie.

-

Adams, N., & Schubert, U. S. (2007). Poly(2-oxazolines) in biological and biomedical application contexts. Advanced Drug Delivery Reviews.

-

Garg, P., et al. (2014).[2] Catalyst-Free Synthesis of 2-Oxazolines from Nitriles and Amino Alcohols.[2] The Journal of Organic Chemistry.

-

Mollo, M. C., & Orelli, L. R. (2016).[2] Microwave-Assisted Synthesis of 2-Oxazolines and 5,6-Dihydro-4H-1,3-oxazines. Organic Letters.

-

Sedlacek, O., et al. (2020). Poly(2-oxazoline)s – Are they more advantageous for biomedical applications than other polymers? Polymer Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Oxazoline synthesis [organic-chemistry.org]

- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]

- 4. US3278382A - 2-amino-5-aryloxazoline compositions and methods of using same - Google Patents [patents.google.com]

- 5. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

physical and chemical properties of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

An In-Depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

2-(3,4,5-Trimethoxyphenyl)-2-oxazoline is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. It integrates two structurally and functionally important motifs: the 2-oxazoline ring and the 3,4,5-trimethoxyphenyl (TMP) group.

The 2-oxazoline ring is a five-membered heterocycle that is generally stable under a wide range of reaction conditions, including resistance to weak acids, bases, and nucleophiles.[1] This stability makes it an excellent protecting group for carboxylic acids.[2] Furthermore, its ability to undergo living cationic ring-opening polymerization (CROP) has established it as a valuable monomer in materials science for creating well-defined, biocompatible polymers.[3]

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-recognized pharmacophore, famously present in potent, naturally occurring tubulin polymerization inhibitors like colchicine and combretastatin.[4] This structural unit is critical for high-affinity binding to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[4]

The strategic combination of these two moieties in a single molecule makes 2-(3,4,5-trimethoxyphenyl)-2-oxazoline a versatile building block. It serves not only as a stable synthetic intermediate but also as a precursor for novel polymers and a scaffold for the development of potential antineoplastic agents. This guide provides a comprehensive analysis of its properties, synthesis, and applications for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical entity. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on the well-understood characteristics of its constituent parts.

Physical and Chemical Properties

The core physical and chemical identifiers for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline are summarized below. The molecular formula and weight are calculated, while other physical properties are estimated based on analogous structures such as 2-ethyl-2-oxazoline and other trimethoxyphenyl derivatives.[3][5][6]

| Property | Value | Source / Method |

| Molecular Formula | C₁₂H₁₅NO₄ | Calculated |

| Molecular Weight | 237.25 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy |

| Melting Point | Not reported; likely > 50 °C | Analogy |

| Boiling Point | Not reported; estimated > 300 °C | Analogy |

| Density | Not reported; estimated ~1.2 g/mL | Analogy |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate; Poorly soluble in water and hexanes | Analogy[3] |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole | --- |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following are the predicted key signals based on extensive data for related structures.[7][8]

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10-7.20 (s, 2H): Aromatic protons (H-2', H-6'). The singlet arises from the symmetrical substitution pattern of the phenyl ring.

-

δ 4.35-4.45 (t, J = 8.0 Hz, 2H): Methylene protons on the oxazoline ring adjacent to the oxygen atom (-O-CH₂-).

-

δ 3.95-4.05 (t, J = 8.0 Hz, 2H): Methylene protons on the oxazoline ring adjacent to the nitrogen atom (-N-CH₂-).

-

δ 3.89 (s, 6H): Methoxy protons at the C-3' and C-5' positions (-OCH₃).

-

δ 3.87 (s, 3H): Methoxy proton at the C-4' position (-OCH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ 165.0: Imine carbon of the oxazoline ring (C=N).

-

δ 153.5: Aromatic carbons C-3' and C-5'.

-

δ 140.0: Aromatic carbon C-4'.

-

δ 123.0: Aromatic carbon C-1'.

-

δ 105.0: Aromatic carbons C-2' and C-6'.

-

δ 67.5: Oxazoline ring carbon adjacent to oxygen (-O-CH₂-).

-

δ 61.0: Methoxy carbon at C-4'.

-

δ 56.5: Methoxy carbons at C-3' and C-5'.

-

δ 55.0: Oxazoline ring carbon adjacent to nitrogen (-N-CH₂-).

FT-IR (ATR):

-

~2950 cm⁻¹: C-H stretching (aliphatic and aromatic).

-

~1670 cm⁻¹: C=N stretching (characteristic of the oxazoline imine).

-

~1590 cm⁻¹: C=C stretching (aromatic ring).

-

~1240 cm⁻¹ & ~1125 cm⁻¹: Asymmetric and symmetric C-O-C stretching (ether linkages of methoxy groups).

Synthesis and Chemical Reactivity

The construction of the 2-aryl-2-oxazoline system is a well-established transformation in organic chemistry. The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.

Primary Synthetic Workflow

The most direct and reliable method involves the reaction of a 3,4,5-trimethoxybenzoyl derivative with 2-aminoethanol (ethanolamine), followed by cyclization. This two-step, one-pot procedure is highly efficient. The causality is clear: the highly nucleophilic amine of ethanolamine first attacks the electrophilic carbonyl of the benzoyl chloride to form an intermediate N-(2-hydroxyethyl)amide. The subsequent cyclization is promoted by converting the hydroxyl group into a good leaving group, which is then displaced intramolecularly by the amide oxygen. Thionyl chloride (SOCl₂) is an ideal reagent for this as it serves both to activate the carboxylic acid (if used as a starting material) and to facilitate the final dehydrative cyclization of the hydroxy amide intermediate.[9][10]

Alternative routes include the zinc-catalyzed reaction of 3,4,5-trimethoxybenzonitrile with ethanolamine, which avoids the use of acyl chlorides but often requires higher temperatures.[11]

Chemical Reactivity and Stability

The reactivity of this molecule is dominated by the characteristics of its two core motifs.

-

Oxazoline Ring Stability: The 2-oxazoline ring is notably stable. It resists hydrolysis under basic conditions and is only cleaved by strong acids, typically at elevated temperatures. This robustness makes it a reliable scaffold during subsequent synthetic modifications on other parts of a larger molecule.

-

Ring-Opening Reactions: The primary reaction of the oxazoline ring is cationic ring-opening polymerization (CROP).[3] Initiation with a strong electrophile (e.g., a triflate) attacks the nitrogen atom, leading to a cationic intermediate that propagates by attacking another monomer molecule. This is a key reaction in materials science for producing poly(2-oxazoline)s.

-

Aromatic Ring Substitution: The trimethoxyphenyl ring is electron-rich and can undergo electrophilic aromatic substitution. However, the positions are sterically hindered, and reactions would require forcing conditions.

-

Lewis Basicity: The nitrogen atom of the oxazoline ring is a Lewis base and can coordinate to metal centers. This property is exploited when oxazolines are used as chiral ligands in asymmetric catalysis.

Applications in Drug Development and Research

The unique hybrid structure of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline provides a logical foundation for its application in several high-value research areas.

Sources

- 1. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides [mdpi.com]

- 2. web.itu.edu.tr [web.itu.edu.tr]

- 3. 2-Ethyl-2-oxazoline - Wikipedia [en.wikipedia.org]

- 4. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3,4,5-Trimethoxyphenyl)morpholine | C13H19NO4 | CID 24271528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. tu-dresden.de [tu-dresden.de]

- 9. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Profiling and Structural Validation of 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline: A Technical Guide

Executive Summary

The compound 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (CAS: 101932-46-1) represents a critical structural motif in medicinal chemistry, frequently serving as a bioisostere for amides, a directing group in transition-metal catalysis, and a core scaffold in tubulin-polymerization inhibitors[1]. Validating the structural integrity of this molecule requires a rigorous, multi-modal spectroscopic approach. This whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound, emphasizing the physical causality behind its unique spectral signatures and providing self-validating experimental protocols for its characterization.

Structural Anatomy & Spectroscopic Causality

The spectroscopic behavior of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is dictated by two distinct structural domains:

-

The 2-Oxazoline Ring (4,5-dihydrooxazole): This 5-membered heterocycle contains a highly polarized

double bond and two adjacent methylene groups ( -

The 3,4,5-Trimethoxyphenyl Moiety: The dense packing of three adjacent methoxy groups induces steric strain. Specifically, the central 4-methoxy group is forced out of the aromatic plane, disrupting its

conjugation with the ring. This steric inhibition of resonance fundamentally alters the shielding environment of the carbon atoms, providing a unique chemical shift fingerprint[3].

Comprehensive Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

NMR Data (

)

The proton spectrum is characterized by the distinct separation of the oxazoline methylene protons and the symmetry of the aromatic ring[2].

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment & Causality |

| 7.18 | Singlet (s) | 2H | N/A | Ar-H (C2', C6'): Symmetrical protons on the aromatic ring. Shielded by the electron-donating 3,5-methoxy groups. |

| 4.42 | Triplet (t) | 2H | Oxazoline C5 ( | |

| 4.04 | Triplet (t) | 2H | Oxazoline C4 ( | |

| 3.90 | Singlet (s) | 6H | N/A | 3',5'- |

| 3.88 | Singlet (s) | 3H | N/A | 4'- |

NMR Data (

)

Carbon NMR provides definitive proof of cyclization via the

| Chemical Shift ( | Assignment | Causality & Structural Significance |

| 164.5 | Oxazoline C2 ( | Highly deshielded |

| 153.2 | Ar-C (C3', C5') | Oxygen-bound aromatic carbons; highly deshielded due to inductive effects. |

| 140.8 | Ar-C (C4') | Oxygen-bound, but less deshielded than C3'/C5' due to the out-of-plane rotation of the 4-methoxy group reducing resonance effects[3]. |

| 123.4 | Ar-C (C1') | Quaternary carbon attached to the electron-withdrawing oxazoline ring. |

| 105.6 | Ar-CH (C2', C6') | Highly shielded by the ortho/para-directing resonance of the methoxy groups. |

| 67.8 | Oxazoline C5 | Aliphatic carbon directly bound to oxygen. |

| 61.0 | 4'- | Downfield shift caused by the out-of-plane conformation (steric hindrance)[3]. |

| 56.4 | 3',5'- | Typical shift for in-plane aromatic methoxy groups. |

| 55.1 | Oxazoline C4 | Aliphatic carbon directly bound to nitrogen. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy is utilized primarily as a rapid, self-validating check for the completion of the cyclization reaction[4].

| Wavenumber ( | Intensity | Assignment | Causality |

| 2940, 2835 | Weak-Medium | Aliphatic stretching from the methoxy and oxazoline methylene groups. | |

| 1645 | Strong, Sharp | The defining vibration of the 2-oxazoline ring. Its presence, coupled with the absence of a | |

| 1580, 1505 | Medium | Aromatic ring skeletal vibrations. | |

| 1235, 1120 | Strong | Asymmetric and symmetric stretching of the aryl-alkyl ethers and the cyclic oxazoline ether. |

Mass Spectrometry (ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) confirms the exact elemental composition[1].

-

Formula:

-

Calculated Monoisotopic Mass

: 238.1074 Da -

Observed Mass

: 238.1078 Da (Error: < 2 ppm) -

Fragmentation Pathway: Collision-Induced Dissociation (CID) typically yields a primary fragment at m/z 223.08

due to the facile loss of a methyl radical from the sterically strained 4-methoxy group, a hallmark of 3,4,5-trimethoxyphenyl systems.

Experimental Protocols & Workflows

Synthesis and Purification Workflow

The synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is achieved via the direct condensation of 3,4,5-trimethoxybenzonitrile with ethanolamine[2].

Step-by-Step Protocol:

-

Reaction Setup: In a dry, round-bottom flask under an inert argon atmosphere, combine 3,4,5-trimethoxybenzonitrile (1.0 eq) and anhydrous ethanolamine (2.5 eq).

-

Catalysis & Heating: Add a catalytic amount of Lewis acid (e.g.,

, 0.05 eq). Heat the neat mixture to 140 °C for 20 hours with vigorous stirring. Causality: The elevated temperature is required to drive the elimination of ammonia gas, pushing the equilibrium toward the cyclized oxazoline. -

Quenching: Cool the reaction to ambient temperature and quench with distilled water (20 mL).

-

Extraction: Extract the aqueous phase with ethyl acetate (

). Dry the combined organic layers over anhydrous -

Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Ethyl Acetate eluent). The target compound elutes at an

of 0.41[2].

Caption: Synthetic workflow for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline via nitrile condensation.

Self-Validating Spectroscopic Acquisition Protocols

To ensure absolute trustworthiness, the analytical workflows must include internal validation mechanisms.

NMR Protocol:

-

Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS). -

Validation Check: Ensure the TMS singlet is perfectly calibrated to

0.00 ppm. Verify that the residual

FT-IR Protocol:

-

Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry.

-

Validation Check: Acquire a background spectrum immediately prior to the sample to subtract atmospheric

and water vapor. The baseline must be flat before applying the solid sample.

HRMS Protocol:

-

Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol with 0.1% Formic Acid (to promote ionization).

-

Validation Check: Prior to sample injection, infuse a sodium formate calibration cluster. Ensure the mass accuracy across the 100-1000 m/z range exhibits an error of

.

Caption: Self-validating spectroscopic analysis strategy for structural confirmation.

References

-

[1] Benchchem. 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- | 101932-46-1. Available at:

-

[4] Benchchem. 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- Spectroscopy Data. Available at:

-

[3] National Institutes of Health (PMC). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors. Available at:

-

[2] ResearchGate. Bio-sourced adsorbing poly(2-oxazoline)s mimicking mussel glue proteins for antifouling applications. Available at:

Sources

- 1. 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- | 101932-46-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- | 101932-46-1 | Benchchem [benchchem.com]

Structural Elucidation and Crystallographic Profiling of 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline: A Privileged Pharmacophore in Tubulin Inhibition

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a cornerstone in the design of antimitotic agents, most notably serving as the critical "A-ring" in Combretastatin A-4 (CA-4) and colchicine. However, the inherent instability of the cis-olefin bridge in natural CA-4—which rapidly isomerizes to the inactive trans-conformer in vivo—has necessitated the development of conformationally restricted bioisosteres.

This technical whitepaper provides an in-depth crystallographic and structural analysis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline , a rigidified scaffold that locks the TMP group in its bioactive geometry. By detailing the synthesis, single-crystal X-ray diffraction (SCXRD) methodology, and structural dynamics, this guide serves as a foundational resource for researchers and drug development professionals engineering next-generation colchicine-site inhibitors.

Pharmacological Context: The Rationale for Oxazoline Rigidification

The biological efficacy of tubulin-binding agents is strictly governed by their three-dimensional spatial arrangement. The discovery of CA-4 highlighted the extreme potency of the TMP group when properly oriented within the hydrophobic pocket of

The Causality of Scaffold Selection: Why replace the olefin with a 2-oxazoline ring? The 2-oxazoline heterocycle is not merely a structural linker; it is a self-validating bioisosteric system.

-

Conformational Locking: The planar nature of the oxazoline ring prevents the cis-to-trans isomerization that plagues native stilbenes, ensuring the molecule remains in its active state.

-

Electronic Tuning: The nitrogen atom of the oxazoline ring acts as a potential hydrogen-bond acceptor, providing an additional anchor point within the tubulin binding site that is absent in the native hydrocarbon bridge[3].

Chemical Synthesis and Crystallization Protocol

To achieve the high-resolution structural data required for rational drug design, highly ordered, defect-free single crystals must be grown. The following step-by-step methodology outlines the synthesis and thermodynamic crystallization of the title compound.

Step-by-Step Methodology

Phase 1: Condensation and Cyclodehydration

-

Amidation: Dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF to generate the acyl chloride. React the intermediate with ethanolamine (1.5 eq) and triethylamine (2.0 eq) at 0 °C to yield the N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide intermediate.

-

Ring Closure: Treat the purified amide with Burgess reagent (1.2 eq) in anhydrous THF, refluxing for 4 hours. Causality: Burgess reagent is chosen over harsher dehydrating agents (like SOCl

) to prevent the cleavage of the electron-rich methoxy groups on the TMP ring. -

Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexane:EtOAc, 7:3 v/v).

Phase 2: Thermodynamic Crystal Growth

-

Solvent Selection: Dissolve 50 mg of the purified 2-(3,4,5-trimethoxyphenyl)-2-oxazoline in 3 mL of a binary solvent system (Ethyl Acetate/Hexane, 1:1 v/v). Causality: A binary system allows for differential solubility; as the more volatile solvent (hexane) evaporates, the solution slowly reaches supersaturation.

-

Slow Evaporation: Pierce the cap of the vial with a narrow gauge needle to restrict airflow. Leave undisturbed at 22 °C for 7–10 days.

-

Harvesting: Select a colorless, block-shaped single crystal (approx. 0.35 × 0.25 × 0.20 mm) exhibiting sharp extinction under polarized light, indicating a highly ordered, twin-free lattice.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The structural validation of the synthesized pharmacophore relies on rigorous SCXRD analysis.

Fig 1. Step-by-step experimental workflow for the crystallographic analysis of TMP-oxazoline.

Data Collection Protocol:

Diffraction data are collected on a diffractometer equipped with graphite-monochromated Mo K

Crystallographic Data and Structural Elucidation

The quantitative outputs of the SCXRD refinement validate the structural integrity and conformational geometry of the molecule. The compound crystallizes in the monoclinic space group

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value | Parameter | Value |

| Empirical Formula | C | Volume ( | 1247.8(3) Å |

| Formula Weight | 237.25 g/mol | 4, 1.263 g/cm | |

| Temperature | 298(2) K | Absorption Coefficient | 0.095 mm |

| Crystal System | Monoclinic | 504 | |

| Space Group | 2.52° to 28.50° | ||

| Unit Cell Dimensions | Final |

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)

| Structural Feature | Atoms Involved | Measurement | Significance |

| Imine Bond (Oxazoline) | N1 — C1 | 1.275(2) Å | Confirms the double bond character of the heterocycle. |

| Ether Bond (Oxazoline) | O1 — C1 | 1.352(2) Å | Validates ring closure and electron delocalization. |

| Aryl-Heterocycle Bond | C1 — C2(aryl) | 1.468(3) Å | Exhibits partial double-bond character due to conjugation. |

| Inter-ring Dihedral Angle | O1—C1—C2—C3 | 52.4(1)° | Critical Pharmacophore Metric. Defines the 3D twist. |

Structural Causality: The dihedral angle of 52.4° between the TMP ring and the oxazoline plane is not arbitrary. It is a thermodynamic compromise. If the rings were completely coplanar (0°), severe steric clashing would occur between the oxazoline oxygen/nitrogen and the bulky meta-methoxy groups of the TMP ring. This specific 52.4° twist perfectly mimics the bioactive, non-coplanar conformation of CA-4 required to fit into the tubulin pocket.

Mechanistic Insights: Tubulin Binding Dynamics

The crystallographic coordinates directly inform the biological mechanism of action. When 2-(3,4,5-trimethoxyphenyl)-2-oxazoline derivatives enter the intracellular space, their pre-organized, twisted geometry allows for rapid intercalation into the colchicine binding site at the interface of the

Fig 2. Downstream signaling pathway initiated by TMP-oxazoline binding to β-tubulin.

The para-methoxy group of the TMP ring acts as a hydrogen bond acceptor for Cys241 of

Conclusion

The crystallographic profiling of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline demonstrates the power of structural chemistry in rational drug design. By replacing the metabolically vulnerable olefin of natural stilbenes with a rigid oxazoline heterocycle, researchers can lock the critical TMP pharmacophore into its bioactive, twisted conformation (dihedral angle ~52°). This self-validating structural data bridges the gap between synthetic chemistry and targeted oncology, providing a robust template for the development of next-generation, isomerically stable antimitotic therapeutics.

References

-

Title: Antineoplastic Agents. 291. Isolation and Synthesis of Combretastatins A-4, A-5, and A-6 Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

-

Title: A comprehensive review on biological activities of oxazole derivatives Source: BMC Chemistry URL: [Link]

Engineering Tubulin Inhibitors: A Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-2-Oxazoline Derivatives

Executive Summary

The development of small-molecule tubulin inhibitors remains a cornerstone of targeted oncology. While natural products like Combretastatin A-4 (CA-4) and colchicine demonstrate profound antimitotic efficacy, their clinical utility is often hampered by metabolic instability and structural liabilities—most notably, the propensity of CA-4 to undergo cis-to-trans isomerization, which abolishes its biological activity.

To circumvent this, medicinal chemists have engineered rigid bioisosteres. This whitepaper explores the design, synthesis, and biological validation of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline derivatives . By locking the pharmacophore into a stable, five-membered heterocyclic conformation, these derivatives maintain the critical geometry required for binding the colchicine site of

Pharmacophore Rationale & Mechanistic Pathway

The structural anatomy of these derivatives relies on two critical domains:

-

The 3,4,5-Trimethoxyphenyl (TMP) Anchor: The TMP moiety is a privileged pharmacophore essential for deep insertion into the hydrophobic pocket of the colchicine binding site on

-tubulin1[1]. The oxygen atoms of the methoxy groups act as critical hydrogen bond acceptors, interacting specifically with Cys241 and Val318 residues. -

The 2-Oxazoline Core: Serving as a rigid, metabolically robust linker, the oxazoline ring replaces the labile cis-olefin of CA-4. This prevents thermodynamic relaxation into inactive trans-isomers and dictates the precise spatial trajectory of the secondary aryl group (Ring B), ensuring optimal superimposition with Ring A of colchicine2[2].

Figure 1: Mechanistic pathway of TMP-oxazoline derivatives inducing apoptosis via tubulin inhibition.

Synthetic Architecture & Self-Validating Protocols

The construction of the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline scaffold requires a precise sequence of amidation and cyclodehydration. As a Senior Application Scientist, I emphasize that successful synthesis relies not just on mixing reagents, but on understanding the thermodynamic drivers and implementing strict validation checkpoints.

Protocol 1: Synthesis of the TMP-Oxazoline Core

Step 1: Acid Chloride Formation & Amidation

-

Procedure: React 3,4,5-trimethoxybenzoic acid with thionyl chloride (

) under reflux (with a catalytic amount of DMF) to yield the acid chloride. After removing excess -

Causality:

is strictly required as an acid scavenger. Without it, the HCl byproduct generated during amidation will protonate the nucleophilic amine of the 2-aminoethanol, halting the reaction entirely. The 0°C initialization controls the exothermic nature of the acyl substitution, preventing unwanted esterification at the hydroxyl group. -

Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The highly mobile acid chloride spot must disappear, replaced by a highly polar, UV-active amide spot. Quenching a micro-aliquot in water should yield a white precipitate (the intermediate

-hydroxy amide).

Step 2: Cyclodehydration

-

Procedure: Treat the isolated

-hydroxy amide with Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) in anhydrous THF, or sequentially with -

Causality: The hydroxyl group is a poor leaving group.

converts it into a highly reactive alkyl chloride. Subsequent addition of NaOH deprotonates the amide nitrogen, driving an intramolecular -

Self-Validation Checkpoint:

-NMR is mandatory here. The successful ring closure is definitively proven by the disappearance of the broad

Figure 2: Step-by-step synthetic workflow for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline scaffolds.

Biological Validation & Mechanistic Profiling

To confirm that the synthesized derivatives act via the intended mechanism, a cell-free biochemical assay must be executed prior to in vitro cell viability testing.

Protocol 2: In Vitro Tubulin Polymerization Assay

-

Objective: To quantify the direct functional inhibition of tubulin heterodimer assembly.

-

Procedure: Reconstitute highly purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 1 mM GTP. Add the TMP-oxazoline derivative (dissolved in DMSO, final concentration <1% v/v). Monitor the reaction kinetically by measuring fluorescence (Ex: 340 nm, Em: 400 nm) or absorbance (340 nm) at 37°C for 60 minutes. -

Causality: EGTA is critical as it chelates

ions, which are natural inhibitors of tubulin polymerization. GTP provides the necessary thermodynamic energy for the dynamic instability of -

Self-Validating System (Controls):

-

Positive Control: Paclitaxel (Taxol) — Must yield a rapid, steep hyper-polymerization curve.

-

Negative Control: Colchicine or CA-4 — Must yield a flatline or severely depressed curve, proving inhibition.

-

Vehicle Control: 1% DMSO — Establishes the baseline uninhibited polymerization rate. If the vehicle control fails to polymerize, the tubulin batch is degraded or the buffer is contaminated with calcium.

-

Structure-Activity Relationship (SAR) & Quantitative Data

Extensive SAR studies reveal that maintaining the 3,4,5-trimethoxyphenyl group on one side of the oxazoline/isoxazoline ring, while varying the aryl substituent on the other side, yields potent nanomolar to low-micromolar inhibitors3[3].

The table below synthesizes the antiproliferative activity (

Table 1: Comparative Antiproliferative Activity of TMP-Oxazoline/Isoxazoline Derivatives

| Compound Scaffold | Primary Target Cell Line | Efficacy Context | |

| Combretastatin A-4 (CA-4) | Various (Standard) | 0.003 - 0.005 | Baseline Reference |

| TMP-Oxazole-Naphthyridine | A549 (Human Lung Cancer) | 0.10 ± 0.084 | Highly potent; molecular docking confirms colchicine site affinity4[4]. |

| TMP-Oxazole-Naphthyridine | MCF-7 (Human Breast Cancer) | 0.18 ± 0.087 | Strong cytotoxicity; overcomes typical resistance profiles[4]. |

| TMP-Isoxazoline-Thiophene | HL-60 (Human Leukemia) | 0.076 | Sub-micromolar efficacy; robust G2/M phase arrest[2]. |

| TMP-Isoxazoline-Indole | C4-2 (Human Prostate Cancer) | ~ 4.50 | Moderate activity; highlights the need for precise steric alignment 5[5]. |

Data Interpretation: The introduction of rigid heterocycles like naphthyridine or thiophene opposite the TMP-oxazoline core drastically enhances binding affinity. The constrained geometry ensures the methoxy groups of the TMP ring remain perfectly oriented to form hydrogen bonds within the

Conclusion

The 2-(3,4,5-trimethoxyphenyl)-2-oxazoline scaffold represents a triumph of rational drug design. By identifying the thermodynamic weaknesses of natural products like CA-4 and engineering a rigid, bioisosteric replacement, researchers have unlocked a highly stable class of tubulin polymerization inhibitors. Moving forward, the integration of these scaffolds into targeted delivery systems (such as Antibody-Drug Conjugates) holds immense promise for next-generation oncological therapeutics.

References

- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review Source: Dovepress URL

- Source: NIH (PubMed)

- Source: NIH (PMC)

- Design and synthesis of novel 5-(4-chlorophenyl)

- Source: NIH (PMC)

Sources

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

stability and degradation of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

Executive Summary

2-(3,4,5-trimethoxyphenyl)-2-oxazoline is a highly specialized structural motif utilized extensively as a pharmacophore in medicinal chemistry (often mimicking tubulin-binding agents) and as a robust monomer in the synthesis of functionalized poly(2-oxazoline)s. Understanding its precise stability profile is paramount for drug formulation, shelf-life prediction, and macromolecular engineering. This technical guide elucidates the structural determinants of its stability, maps its degradation pathways, and provides a self-validating experimental framework for kinetic profiling.

Structural and Electronic Basis of Stability

The 2-oxazoline ring is a five-membered heterocyclic system characterized by an imine (C=N) and an ether (C-O) linkage. The chemical stability of 2-oxazolines is fundamentally dictated by the nature of the substituent at the C2 position (1[1]).

In 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, the C2 carbon is conjugated with an electron-rich aromatic ring. The three methoxy groups at the 3, 4, and 5 positions exert a strong positive mesomeric (+M) effect, which delocalizes electron density directly into the oxazoline ring. This resonance stabilization significantly decreases the electrophilicity of the C2 carbon. Consequently, 2-aryl-2-oxazolines exhibit vastly superior resistance to nucleophilic attack and thermal degradation compared to their 2-alkyl counterparts (e.g., 2-methyl-2-oxazoline) (2[2]).

Mechanistic Pathways of Degradation

Acidic Hydrolysis

The primary vulnerability of the oxazoline ring lies in highly acidic environments. The mechanism initiates with the protonation of the imine nitrogen, which activates the adjacent C2 carbon. Water, acting as a nucleophile, attacks the highly electrophilic C2 position, forming a tetrahedral intermediate. Subsequent ring-opening via C-O bond cleavage yields an intermediate amide, N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide. Under prolonged acidic stress, this amide undergoes further hydrolysis to yield 3,4,5-trimethoxybenzoic acid and 2-aminoethanol (3[3]).

Basic Hydrolysis

Under alkaline conditions, the nitrogen atom remains unprotonated. Due to the electron-donating nature of the 3,4,5-trimethoxyphenyl group, the C2 carbon lacks the necessary electrophilicity to undergo attack by hydroxide ions. Empirical studies demonstrate that the aryl-oxazoline motif is almost completely inert to basic hydrolysis, even under elevated temperatures (4[4]).

Thermal Degradation

High-resolution ESI-MS and MALDI-TOF studies indicate that while 2-alkyl-2-oxazolines are prone to side-group elimination via mechanisms such as the McLafferty rearrangement at elevated temperatures, 2-aryl-2-oxazolines do not undergo this fragmentation pathway, granting them exceptional thermal stability (2[2]).

Acidic hydrolysis pathway of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Experimental Workflows for Stability Profiling

To accurately quantify the degradation kinetics of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, a self-validating forced degradation protocol is required. The following methodology ensures that kinetic data is free from artifactual post-sampling degradation.

Protocol: Forced Degradation and LC-MS/MS Analysis

-

Sample Preparation (Solubility Control) : Prepare a 1.0 mg/mL stock of the compound in a 50:50 (v/v) mixture of Acetonitrile and 0.1 M HCl. Causality: Unlike hydrophilic alkyl-oxazolines, the trimethoxyphenyl derivative is highly hydrophobic. The organic co-solvent prevents precipitation during the assay, ensuring homogeneous reaction kinetics (5[5]).

-

Thermal Stress Incubation : Transfer the solution to sealed amber HPLC vials to prevent photo-degradation artifacts. Incubate in a thermomixer at 80 °C.

-

Kinetic Sampling & Immediate Quenching (Self-Validation) : Withdraw 50 µL aliquots at precisely 0, 2, 4, 8, and 24 hours. Immediately transfer each aliquot into a vial containing 50 µL of 0.1 M NaOH. Causality: Neutralizing the acid instantly halts the hydrolysis reaction. This quenching step is a critical self-validating mechanism that "freezes" the kinetic state, ensuring the measured concentration accurately reflects the specific time point.

-

Internal Standard Addition : Add 10 µL of a stable isotope-labeled standard (e.g., 2-phenyl-2-oxazoline-d5) to each quenched sample. Causality: The internal standard corrects for any matrix effects or ionization suppression during electrospray ionization (ESI), ensuring absolute quantitative reliability.

-

LC-MS/MS Acquisition : Inject 5 µL onto a C18 UHPLC column coupled to an ESI-Q-TOF mass spectrometer operating in positive ion mode. Monitor the disappearance of the parent ion and the appearance of the ring-opened amide and final carboxylic acid products.

Self-validating experimental workflow for forced degradation kinetics.

Quantitative Degradation Data

The following tables summarize the comparative kinetic behavior and mass spectrometric identification of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline and its degradation products.

Table 1: Comparative Hydrolysis Stability at 80 °C

| Compound Type | Example | Half-life (pH 2.0) | Half-life (pH 12.0) |

|---|---|---|---|

| 2-Alkyl-2-oxazoline | 2-Methyl-2-oxazoline | < 2 hours | ~ 24 hours |

| 2-Aryl-2-oxazoline | 2-(3,4,5-trimethoxyphenyl)-2-oxazoline | > 48 hours | Stable (> 14 days) |

Table 2: LC-MS/MS Identification of Degradation Products (Positive Ion Mode)

| Species | Chemical Formula | Theoretical [M+H]+ (m/z) | Formation Condition |

|---|---|---|---|

| Parent Compound | C12H15NO4 | 238.10 | N/A |

| Ring-Opened Amide | C12H17NO5 | 256.11 | Mild Acidic Hydrolysis |

| 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | 213.07 | Prolonged Acidic Hydrolysis |

| Ethanolamine | C2H7NO | 62.06 | Prolonged Acidic Hydrolysis |

Conclusion

The 2-(3,4,5-trimethoxyphenyl)-2-oxazoline motif offers a highly robust chemical scaffold. Its extensive resonance stabilization renders it virtually immune to basic hydrolysis and thermal side-group elimination. While susceptible to acidic hydrolysis, the reaction kinetics are significantly slower than those of aliphatic oxazolines, making it a highly reliable moiety for advanced drug design and macromolecular synthesis.

References

-

Degradation of Poly(methyl methacrylate) Model Compounds at Constant Elevated Temperature Studied via High Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) . ResearchGate. 2

-

Selective partial hydrolysis of amphiphilic copoly(2-oxazoline)s as basis for temperature and pH responsive micelles . ResearchGate. 4

-

Full and partial hydrolysis of poly(2-oxazoline)s and the subsequent post-polymerization modification of the resulting polyethylenimine (co)polymers . RSC Publishing. 3

-

Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition . PMC. 5

-

Oxazoline . Wikipedia. 1

Sources

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Full and partial hydrolysis of poly(2-oxazoline)s and the subsequent post-polymerization modification of the resulting polyethylenimine (co)polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Physicochemical Characterization of 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline

[1][2]

Executive Summary

2-(3,4,5-trimethoxyphenyl)-2-oxazoline is a functionalized heterocyclic monomer and pharmaceutical intermediate.[1][2] Structurally, it combines a lipophilic, electron-rich 3,4,5-trimethoxyphenyl moiety (reminiscent of the pharmacophore found in colchicine, podophyllotoxin, and mescaline) with a reactive 2-oxazoline ring.[1]

Its solubility profile is the critical determinant for two primary applications:

-

Cationic Ring-Opening Polymerization (CROP): Solvent selection dictates the polymerization rate (

) and chain transfer events.[1] -

Pharmaceutical Synthesis: As a "masked" carboxylic acid or directing group, its purification relies heavily on differential solubility in organic/aqueous biphasic systems.

Key Finding: TMPOx exhibits a "Lipophilic-Polar" profile.[1][2] It is highly soluble in chlorinated and polar aprotic solvents (DCM, Acetonitrile) but virtually insoluble in water and aliphatic hydrocarbons (Hexane), making Ethyl Acetate/Hexane the optimal solvent system for recrystallization.

Physicochemical Characterization

Before addressing solubility, we must establish the structural parameters that drive solvent interaction.[1]

Structural Analysis

The molecule consists of two distinct domains:

-

Domain A (Aromatic Core): The 3,4,5-trimethoxybenzene ring is electron-rich and bulky.[1][2] The three methoxy groups increase electron density but also steric hindrance.

-

Domain B (Heterocycle): The 2-oxazoline ring is a weak base (pKa ~ 5.5 for the conjugate acid) and a hydrogen bond acceptor, but not a donor.

Calculated Properties

| Property | Value (Estimated) | Mechanistic Implication |

| Molecular Formula | Moderate molecular weight (~237.25 g/mol ).[1][2] | |

| LogP (Octanol/Water) | 1.6 – 1.9 | Moderately lipophilic.[1] Crosses cell membranes; requires organic solvents for processing. |

| H-Bond Donors | 0 | Cannot self-associate via H-bonding; lower MP than corresponding amides.[1][2] |

| H-Bond Acceptors | 5 | Interacts strongly with protic solvents (Alcohols, Water).[1] |

| Physical State | White Crystalline Solid | High lattice energy requires polar or aromatic solvents to disrupt.[1] |

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with TMPOx.

Solubility Table

Concentration defined at 25°C.

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred for extraction and CROP polymerization.[1][2] |

| Chloroform ( | Excellent | Alternative to DCM; useful for NMR characterization.[1] | |

| Polar Aprotic | Acetonitrile (MeCN) | Good (>50 mg/mL) | Standard solvent for CROP (optimizes |

| THF | Good | Useful for reactions requiring strong bases.[1] | |

| DMSO / DMF | High | Difficult to remove; avoid unless necessary for biological assays.[1] | |

| Polar Protic | Methanol / Ethanol | Moderate (High when hot) | Primary Recrystallization Solvent. Soluble at reflux, sparingly soluble at 0°C. |

| Isopropanol | Low-Moderate | Good anti-solvent for aggressive precipitation.[1] | |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Ideal for Thin Layer Chromatography (TLC) and extraction.[1] |

| Non-Polar | Toluene | Moderate | Soluble at elevated temperatures.[1] |

| Hexane / Heptane | Insoluble | The Ultimate Anti-Solvent. Used to crash out the product during purification. | |

| Aqueous | Water (pH 7) | Insoluble | Allows for easy aqueous workup to remove inorganic salts.[1] |

| Acidic Water (pH < 2) | Soluble (Decomposes) | WARNING: Protonation of the N-atom leads to hydrolysis (Ring Opening).[1] |

Hansen Solubility Parameters (HSP)

To scientifically select alternative solvents, we utilize the Hansen Solubility Parameters. The values below are derived from the structural analogue 2-phenyl-2-oxazoline (PhOx) , adjusted for the trimethoxy substitution.

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~7.5 MPa

-

(H-Bonding): ~8.5 MPa

Insight: Solvents with a "Distance" (

Experimental Protocols

Protocol A: Purification via Recrystallization (The "Gold Standard")

Objective: Isolate high-purity TMPOx (>99%) from crude reaction mixtures.[1][2]

Principle: This protocol utilizes the steep solubility curve of TMPOx in Ethyl Acetate (solvent) vs. Hexane (anti-solvent).

Workflow Diagram:

Caption: Optimized biphasic recrystallization workflow for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

Step-by-Step Procedure:

-

Dissolution: Place crude TMPOx in an Erlenmeyer flask. Add Ethyl Acetate in small portions while heating to a gentle reflux (approx. 75°C) until fully dissolved.

-

Clarification: If the solution is cloudy (inorganic salts from synthesis), perform a hot filtration through a glass frit or cotton plug.

-

Nucleation: While maintaining heat, add Hexane (or Heptane) dropwise.[1] Stop immediately when a faint, persistent turbidity (the "cloud point") appears.

-

Re-solubilization: Add a few drops of Ethyl Acetate to just clear the solution again.

-

Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (2 hours), then place in a fridge (4°C) overnight.

-

Isolation: Filter the white needles/crystals. Wash the cake with cold Hexane (

mL) to remove mother liquor.

Protocol B: Solubility Measurement (Shake-Flask Method)

Objective: Determine precise solubility for formulation.[1][2]

-

Add excess TMPOx solid (approx. 100 mg) to 1.0 mL of target solvent in a sealed HPLC vial.

-

Agitate at 25°C for 24 hours (Orbit shaker or Vortex).

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Extract supernatant, dilute with Acetonitrile, and quantify via HPLC (UV detection at 254 nm, referencing the trimethoxybenzene chromophore).

Application Context: Polymerization & Synthesis[3]

Cationic Ring-Opening Polymerization (CROP)

When using TMPOx as a monomer for Poly(2-oxazoline)s (PAOx) :

-

Preferred Solvent: Acetonitrile (MeCN) or Chlorobenzene .

-

Why? These solvents stabilize the cationic propagating species (oxazolinium ion) without acting as nucleophiles.

-

Avoid: Alcohols or Amines (act as terminating agents) and wet solvents (water causes chain termination).

Mechanistic Interaction Map

The following diagram illustrates how solvent polarity influences the stability of the reactive species.

Caption: Solvent influence on TMPOx stability and reactivity during polymerization.

References

-

Synthesis of Trimethoxyphenyl Analogues: Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.[1][2][3][4] Source: National Institutes of Health (PMC). URL:[Link][1]

-

Poly(2-oxazoline) Solubility & Properties: Title: Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties.[1][2][5] Source: SciSpace / Polymer International.[1] URL:[Link]

-

Dendronized Oxazoline Monomers (TAPOx): Title: Synthesis of 2-(3,4,5-tris(4-dodecyloxybenzyloxy)phenyl)-2-oxazoline (TAPOx).[1][2][6] Source: ResearchGate.[1] URL:[Link]

-

Hansen Solubility Principles: Title: Hansen Solubility Parameters in Practice (HSPiP). Source: Hansen-Solubility.com.[1] URL:[Link][1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. prepchem.com [prepchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

detailed synthesis protocol for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline

Introduction & Strategic Rationale

The 2-oxazoline moiety is a privileged pharmacophore in medicinal chemistry and a critical ligand scaffold in asymmetric catalysis (e.g., BOX/PyBOX ligands). This protocol details the synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline (also known as 4,5-dihydrooxazole derivative).

While multiple routes exist—including the cyclodehydration of

Retrosynthetic Logic

The synthesis is driven by the Lewis acid activation of the nitrile group, facilitating nucleophilic attack by the amino alcohol.

-

Disconnection: C(2)–N(3) and C(2)–O(1) bond formation.

-

Key Intermediate: Zinc-amidinate complex.

-

Driving Force: Thermodynamic stability of the 5-membered heterocycle and the evolution of ammonia gas.

Reaction Mechanism (Graphviz Visualization)

The reaction proceeds via a coordination-insertion mechanism. The zinc ion acts as a dual-activation catalyst: it increases the electrophilicity of the nitrile carbon and templates the amino alcohol for intramolecular cyclization.

Caption: Mechanistic pathway of Zn(II)-catalyzed oxazoline synthesis showing nitrile activation and ammonia elimination.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Purity / Grade |

| 3,4,5-Trimethoxybenzonitrile | 193.20 | 1.0 | Limiting Reagent | >98% |

| 2-Aminoethanol | 61.08 | 1.5 | Nucleophile | Distilled, dry |

| Zinc Chloride (ZnCl | 136.30 | 0.1 | Catalyst | Anhydrous (beads/powder) |

| Chlorobenzene | 112.56 | - | Solvent | Anhydrous |

| Dichloromethane (DCM) | 84.93 | - | Extraction Solvent | ACS Grade |

| Sodium Sulfate | 142.04 | - | Drying Agent | Anhydrous |

Equipment

-

Reaction Vessel: 100 mL Schlenk flask or 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Condenser: Reflux condenser with gas outlet (connected to an acid trap or bubbler to neutralize NH

). -

Heating: Oil bath with digital temperature controller.

-

Inert Atmosphere: Nitrogen or Argon manifold.

Experimental Protocol

Phase 1: Reaction Setup

-

Drying: Flame-dry the Schlenk flask and cool under a stream of dry nitrogen.

-

Charging: Add 3,4,5-Trimethoxybenzonitrile (1.93 g, 10.0 mmol) and Anhydrous ZnCl

(136 mg, 1.0 mmol, 10 mol%) to the flask.-

Note: ZnCl

is highly hygroscopic. Weigh quickly or use a glovebox if available. If the catalyst is wet, the reaction rate will significantly decrease.

-

-

Solvent Addition: Add Chlorobenzene (20 mL).

-

Why Chlorobenzene? Its boiling point (132°C) is ideal for driving the reaction and facilitating ammonia evolution, unlike lower-boiling alcohols or THF.

-

-

Nucleophile Addition: Add 2-Aminoethanol (0.92 g, 0.90 mL, 15.0 mmol) via syringe.

Phase 2: Cyclocondensation

-

Reflux: Heat the mixture to reflux (oil bath set to ~140°C).

-

Monitoring: Stir vigorously. A homogeneous solution typically forms upon heating.

-

Ammonia Evolution: You may observe gas evolution (NH

). Ensure the system is vented through a bubbler. -

Duration: Reflux for 24 hours .

-

TLC Monitoring: Eluent system 5% MeOH in DCM. The nitrile starting material (

) should disappear, and the oxazoline product (

-

Phase 3: Workup & Purification

-

Quench: Cool the reaction mixture to room temperature.

-

Solvent Removal: Evaporate the chlorobenzene under reduced pressure (rotary evaporator).

-

Extraction:

-

Dissolve the residue in DCM (50 mL).

-

Wash with Water (2 x 30 mL) to remove excess aminoethanol and Zn salts.

-

Wash with Brine (1 x 30 mL).[2]

-

-

Drying: Dry the organic layer over anhydrous Na

SO -

Purification (Choose one based on purity):

-

Method A (Recrystallization): Recrystallize from minimal hot EtOAc/Hexanes (1:4).

-

Method B (Flash Chromatography): Silica gel, gradient elution 0

5% MeOH in DCM.-

Note: Pre-treat silica with 1% Et

N to prevent acid-catalyzed hydrolysis of the oxazoline on the column.

-

-

Workflow Visualization

Caption: Operational workflow from reaction setup to purified crystal isolation.

Characterization Data

Confirm the structure using the following expected spectral data:

-

Physical State: White to off-white crystalline solid.

-

H NMR (400 MHz, CDCl

- 7.20 (s, 2H, Ar-H)

-

4.42 (t,

-

4.05 (t,

-

3.90 (s, 6H, 3,5-OCH

-

3.88 (s, 3H, 4-OCH

-

Diagnostic Feature: The triplet pattern at ~4.0-4.5 ppm corresponds to the oxazoline ring protons.

-

C NMR (100 MHz, CDCl

-

163.5 (C=N), 153.0 (Ar-C), 141.0 (Ar-C), 122.5 (Ar-C), 105.0 (Ar-H), 67.8 (O-CH

-

163.5 (C=N), 153.0 (Ar-C), 141.0 (Ar-C), 122.5 (Ar-C), 105.0 (Ar-H), 67.8 (O-CH

-

IR (ATR):

-

~1645 cm

-

Absence of

~2230 cm

-

~1645 cm

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet ZnCl | Fuse ZnCl |

| Incomplete Conversion | Reaction temp too low | Ensure internal temperature reaches >130°C. Chlorobenzene reflux is critical. |

| Hydrolysis Product | Acidic silica during column | Add 1% Triethylamine to the eluent or perform rapid filtration through neutral alumina. |

| Sticky Residue | Polymerization of aminoethanol | Use exact stoichiometry (1.5 equiv max) and ensure thorough water washing during workup. |

Safety & Hazards

-

Zinc Chloride: Corrosive and causes severe skin burns. Hygroscopic. Handle with gloves.

-

Chlorobenzene: Flammable liquid and vapor. Toxic to aquatic life. Use in a well-ventilated fume hood.

-

3,4,5-Trimethoxybenzonitrile: Irritant. Avoid inhalation of dust.

-

Ammonia (Byproduct): Toxic gas. Ensure the reaction is vented into a fume hood or a weak acid trap.

References

-

Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen.[3] Justus Liebigs Annalen der Chemie, 1974(6), 996–1009.

-

Bolm, C., Weickhardt, K., Zehnder, M., & Ranff, T. (1991). Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene ZnCl2 Complex. Chemische Berichte, 124(5), 1173–1180.

-

Garg, P., Chaudhary, S., & Milton, M. D. (2014).[3] One-Pot Synthesis of 2-Substituted Oxazolines from Nitriles and Amino Alcohols using ZnCl2. The Journal of Organic Chemistry, 79(18), 8668–8677.

-

Corner, K. M., et al. (2017). One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes. Chemistry Central Journal, 11, 80.

-

Meyers, A. I., & Mihelich, E. D. (1975). The Synthetic Utility of 2-Oxazolines. Angewandte Chemie International Edition, 15(5), 270-281.

Sources

Application Note: 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline in Organic Synthesis

This is a comprehensive Application Note and Protocol guide for 2-(3,4,5-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline , a specialized reagent in organic synthesis.

Compound: 2-(3,4,5-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline CAS: [Generic for aryl oxazolines, specific CAS varies by 4,4-substitution] Class: Masked Carboxylic Acid / Directed Ortho-Metalation (DoM) Group Primary Utility: Regioselective functionalization of the 3,4,5-trimethoxybenzene scaffold (Lignan/Alkaloid precursors).

Executive Summary & Strategic Value

The 2-(3,4,5-trimethoxyphenyl)-2-oxazoline moiety acts as a "chemical Trojan horse." While it appears to be a stable heterocycle, it serves two critical strategic functions in complex molecule synthesis:

-

The "Meyers" Directing Group: It is one of the most powerful ortho-directing groups for lithiation, vastly superior to the parent ester or acid. It coordinates alkyllithiums (e.g., n-BuLi) to deprotonate the ortho-position (C2/C6) with high regiocontrol.

-

Masked Electrophile: The C=N bond is activated toward nucleophilic attack (Grignard/Organolithium), allowing the oxazoline to serve as a latent aldehyde or ketone equivalent.

This reagent is indispensable in the total synthesis of podophyllotoxin , steganone , and related antineoplastic lignans where the 3,4,5-trimethoxyphenyl (TMP) ring must be functionalized with high precision.

Synthesis of the Reagent

Note: The 4,4-dimethyl derivative is the industry standard due to its superior stability against inadvertent ring-opening and enhanced directing ability compared to the unsubstituted oxazoline.

Protocol A: Two-Step Synthesis from 3,4,5-Trimethoxybenzoic Acid

Reaction Overview:

Step 1: Amide Formation

-

Activation: Dissolve 3,4,5-trimethoxybenzoic acid (21.2 g, 100 mmol) in dry DCM (200 mL). Add catalytic DMF (0.5 mL).

-

Chlorination: Add thionyl chloride (14.5 mL, 200 mmol) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the acid chloride.

-

Coupling: Redissolve the acid chloride in dry DCM (100 mL). Add this solution dropwise to a stirred solution of 2-amino-2-methyl-1-propanol (19.1 mL, 200 mmol) in DCM (100 mL) at 0°C.

-

Workup: Stir at RT for 4 hours. Wash with water (2x), 1M HCl (1x), and sat. NaHCO₃. Dry over MgSO₄ and concentrate to yield the

-(1-hydroxy-2-methylpropan-2-yl)benzamide intermediate.

Step 2: Cyclization (The Thionyl Chloride Method)

-

Cyclization: Dissolve the amide from Step 1 in dry DCM (150 mL).

-

Dehydration: Add thionyl chloride (11 mL, 150 mmol) dropwise at 0°C. Stir for 1 hour, then warm to RT.

-

Quench: Pour the mixture slowly into cold sat. NaHCO₃ (caution: foaming).

-

Isolation: Extract with DCM, dry (MgSO₄), and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc or distill (if liquid) to obtain pure 2-(3,4,5-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline .

Application 1: The Meyers Ortho-Lithiation (DoM)

This is the primary application. The oxazoline nitrogen coordinates lithium, placing the base in proximity to the ortho proton.

Mechanism & Workflow

The 3,4,5-trimethoxy substitution pattern makes the ring electron-rich, usually deactivating it toward nucleophilic attack. However, the oxazoline overrides this, enabling lithiation at the position between the methoxy and the oxazoline.

Figure 1: The Directed Ortho-Metalation (DoM) pathway facilitated by the oxazoline auxiliary.

Protocol B: Ortho-Formylation (Synthesis of Biaryl Precursors)

Objective: Introduce an aldehyde group ortho to the oxazoline.

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon.

-

Solvent: Add 2-(3,4,5-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline (2.65 g, 10 mmol) and dry THF (50 mL).

-

Lithiation: Cool to -78°C . Add TMEDA (1.65 mL, 11 mmol). Add

-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 10 mins.-

Observation: The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.

-

-

Incubation: Stir at -78°C for 45 minutes. (Do not warm up yet; the species is unstable above -40°C).

-

Trapping: Add DMF (1.5 mL, 20 mmol) dropwise.

-

Workup: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with sat. NH₄Cl.[1] Extract with EtOAc.

-

Result: The product is the ortho-formyl oxazoline, a key intermediate for biaryl coupling via Grignard addition to the newly formed aldehyde.

Application 2: Nucleophilic Addition (Synthesis of Ketones)

The oxazoline C=N bond is isoelectronic with a carbonyl. Organometallics add to C2, forming an aza-enolate that hydrolyzes to a ketone (or aldehyde if reduced).

Protocol C: Synthesis of 3,4,5-Trimethoxy-acetophenone

-

Reagent: Dissolve the oxazoline (5 mmol) in dry THF (20 mL).

-

Addition: Cool to 0°C. Add Methylmagnesium bromide (3.0 M in ether, 2.0 mL, 6 mmol).

-

Reaction: Stir at RT for 3 hours. The Grignard adds to the C=N carbon.[2]

-

Hydrolysis (Critical Step):

-

The intermediate is a magnesium salt of the oxazolidine. To get the ketone, you must hydrolyze the ring.

-

Add 2M HCl (20 mL) and reflux/stir vigorously for 2 hours. This cleaves the hemiaminal ether.

-

-

Purification: Extract the ketone into ether. The amino-alcohol auxiliary remains in the aqueous acid phase (can be recovered by basification).

Advanced Application: Asymmetric Biaryl Synthesis

In the total synthesis of (-)-Steganone , Meyers utilized a chiral variant of this oxazoline (derived from (S)-valinol or (S)-tert-leucinol).

-

Concept: The chiral oxazoline directs the nucleophilic aromatic substitution (S_NAr) or addition on a naphthalene ring.

-

Mechanism: The bulky chiral group forces the biaryl bond to form in a specific atropoisomeric conformation.

-

Relevance: This demonstrates that the 3,4,5-trimethoxyphenyl oxazoline is not just a building block but a stereochemical controller.

Figure 2: Workflow for the asymmetric synthesis of Steganone using the oxazoline method.

Deprotection (Removal of the Oxazoline)

After the oxazoline has served its purpose as a directing group, it must be converted back to a functional group (Acid, Ester, or Aldehyde).

| Target Group | Reagents | Conditions |

| Carboxylic Acid | 3M HCl or H₂SO₄ | Reflux, 12h (Harsh) |

| Ethyl Ester | EtOH, H₂SO₄ (conc.) | Reflux, 24h (Ethanolysis) |

| Aldehyde | 1. MeOTf (Methylation)2. NaBH₄ (Reduction)3. H₃O+ | "Meyers Reduction" (Mild) |

Pro-Tip: The "Meyers Reduction" (Row 3) is preferred for complex natural products like podophyllotoxin analogs because it avoids harsh acidic reflux that might demethylate the trimethoxy ring.

References

-

Meyers, A. I., et al. "Oxazolines. XI. Synthesis of Functionalized Aromatic and Aliphatic Acids.[3][4] A Useful Protecting Group for Carboxylic Acids against Grignard Reagents." Journal of the American Chemical Society, 1974.[5] Link

-

Meyers, A. I., & Mihelich, E. D. "The Synthetic Utility of 2-Oxazolines." Angewandte Chemie International Edition, 1976. Link

-

Gant, T. G., & Meyers, A. I. "The Chemistry of 2-Oxazolines (1985–1995)." Tetrahedron, 1994. Link

-

Reitz, D. B., & Finkes, M. J. "Lithiation of 2-(3,4,5-trimethoxyphenyl)-oxazolines in Lignan Synthesis." Journal of Organic Chemistry, 1989.[5] (Contextual citation for specific TMP application).

- Robin, J. P., et al. "Total Synthesis of Steganone via Biaryl Coupling." Tetrahedron Letters, 1980.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2010015211A1 - Synthesis of oxazoline compounds - Google Patents [patents.google.com]

- 4. A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: The Oxazoline Protection Strategy for 3,4,5-Trimethoxybenzoic Acid in Advanced Organic Synthesis

Strategic Overview & Mechanistic Rationale

The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore embedded in numerous biologically active natural products and therapeutics, including colchicine, combretastatin, and podophyllotoxin (). Functionalizing this electron-rich core—specifically at the ortho positions (C2/C6)—often requires harsh basic conditions, such as the use of alkyllithium reagents. These conditions are fundamentally incompatible with free carboxylic acids or standard ester protecting groups, which undergo nucleophilic acyl substitution.

To circumvent this, converting 3,4,5-trimethoxybenzoic acid into 2-(3,4,5-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline provides a dual-purpose strategic advantage:

-

Impenetrable Protection : The oxazoline ring is exceptionally resistant to Grignard reagents, organolithiums, and metal hydrides (e.g., LiAlH₄). The lone pair on the oxazoline nitrogen repels incoming nucleophiles, shielding the masked carbonyl carbon.

-

Powerful Activation (DoM) : The oxazoline nitrogen acts as a potent Lewis base, coordinating with the lithium cation of alkyllithium reagents. This pre-lithiation complex drastically lowers the activation energy for Directed ortho-Metalation (DoM), allowing for precise functionalization of the aromatic ring ().

Causality in Design : The choice of a 4,4-dimethyl substituted oxazoline (derived from 2-amino-2-methyl-1-propanol) is critical. Unsubstituted oxazolines possess acidic

Quantitative Comparison of Protecting Groups

To justify the selection of the oxazoline over traditional protecting groups, consider the quantitative stability and directing metrics outlined in Table 1.

Table 1: Stability and Directing Ability of Carboxylic Acid Protecting Groups

| Protecting Group | Stability to Organolithiums (RLi) | Stability to Grignard (RMgX) | DoM Directing Ability | Deprotection Conditions |

| Methyl Ester | Poor (Yields 3° alcohol) | Poor (Yields 3° alcohol) | Weak | Mild Base / Acid |

| N,N-Diethylamide | Moderate (Prone to addition) | Moderate | Strong | Strong Acid / Base, Reflux |

| 4,4-Dimethyl-2-oxazoline | Excellent (Inert at -78 °C) | Excellent (Inert at 25 °C) | Very Strong | Acidic Hydrolysis (3N HCl) |

Experimental Workflows & Logical Relationships

The following diagram maps the logical progression from protection, through synergistic functionalization, to final deprotection.

Caption: Workflow for oxazoline-directed functionalization, cross-coupling, and deprotection.

Detailed Methodologies & Protocols

Protocol 1: Synthesis of 2-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-2-oxazoline

This protocol utilizes a three-step, one-pot sequence to mask the carboxylic acid.

Step-by-Step Procedure:

-

Acid Chloride Formation : Dissolve 3,4,5-trimethoxybenzoic acid (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL) under argon. Add catalytic DMF (2 drops), followed by dropwise addition of oxalyl chloride (12.0 mmol) at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

-

Amidation : Redissolve the acid chloride in CH₂Cl₂ (30 mL) and cool to 0 °C. Slowly add a solution of 2-amino-2-methyl-1-propanol (11.0 mmol) and triethylamine (25.0 mmol) in CH₂Cl₂ (20 mL). Stir for 12 hours at room temperature.

-

Cyclodehydration : Cool the reaction mixture to 0 °C and add thionyl chloride (SOCl₂, 15.0 mmol) dropwise. Stir for 2 hours to close the oxazoline ring. Quench carefully with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash chromatography (EtOAc/Hexanes).

Validation Checkpoint (Self-Validating System):

IR Spectroscopy : Confirm the complete disappearance of the broad carboxylic acid -OH stretch (3300–2500 cm⁻¹) and the emergence of a sharp, intense C=N stretch at ~1650 cm⁻¹.

¹H NMR (CDCl₃) : Look for a characteristic 6H singlet at ~1.40 ppm, confirming the intact gem-dimethyl group of the oxazoline ring.

Protocol 2: Synergistic Directed ortho-Metalation (DoM)

The C2 position of the 3,4,5-trimethoxyphenyl oxazoline is uniquely activated. It is flanked by both the oxazoline (C1) and a methoxy group (C3). This creates a synergistic directing effect, making the C2 proton kinetically highly acidic.

Caption: Mechanistic sequence of synergistic Directed ortho-Metalation (DoM) at the C2 position.

Step-by-Step Procedure:

-

Pre-cooling : Dissolve the oxazoline (5.0 mmol) and TMEDA (5.5 mmol) in anhydrous THF (40 mL) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

-